molecular formula C14H14BrNO B1374775 4-Bromo-N-isopropylnaphthalene-1-carboxamide CAS No. 1381944-77-9

4-Bromo-N-isopropylnaphthalene-1-carboxamide

Cat. No. B1374775
CAS RN: 1381944-77-9
M. Wt: 292.17 g/mol
InChI Key: UIKDFYLOBJKGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-N-isopropylnaphthalene-1-carboxamide” is a chemical compound with the CAS Number: 1381944-77-9 . It has a molecular weight of 292.18 . The IUPAC name for this compound is 4-bromo-N-isopropyl-1-naphthamide .


Molecular Structure Analysis

The InChI code for “4-Bromo-N-isopropylnaphthalene-1-carboxamide” is 1S/C14H14BrNO/c1-9(2)16-14(17)12-7-8-13(15)11-6-4-3-5-10(11)12/h3-9H,1-2H3,(H,16,17) . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-N-isopropylnaphthalene-1-carboxamide is involved in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of eudalene, through a series of chemical reactions involving Grignard reagents and dehydration processes (Adachi, 1973).
  • This compound also plays a role in the study of atropisomerism in binaphthalenes, where its derivatives have been synthesized and analyzed for their stereochemical properties (Baker et al., 2000).

Pharmacological Research

  • A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which are structurally related to 4-Bromo-N-isopropylnaphthalene-1-carboxamide, revealed potential antimicrobial properties against Staphylococcus aureus and Mycobacterium tuberculosis. This highlights its significance in the development of new antimicrobial agents (Bąk et al., 2020).

Antiviral Activities

  • In the context of antiviral research, naphthalene carboxamide derivatives, closely related to 4-Bromo-N-isopropylnaphthalene-1-carboxamide, have been identified as nonnucleoside inhibitors of human cytomegalovirus (HCMV) polymerase. This underscores its potential in the development of broad-spectrum antiviral agents (Oien et al., 2002).

Antimycobacterial and Herbicidal Activity

  • Studies on ring-substituted naphthalene carboxanilides, which include derivatives of 4-Bromo-N-isopropylnaphthalene-1-carboxamide, have shown significant antimycobacterial and herbicidal activities. These compounds have been tested against various Mycobacterium species and for their ability to inhibit photosynthetic electron transport in plants (Kos et al., 2013; Goněc et al., 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-bromo-N-propan-2-ylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-9(2)16-14(17)12-7-8-13(15)11-6-4-3-5-10(11)12/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKDFYLOBJKGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743065
Record name 4-Bromo-N-(propan-2-yl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-isopropylnaphthalene-1-carboxamide

CAS RN

1381944-77-9
Record name 1-Naphthalenecarboxamide, 4-bromo-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-(propan-2-yl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-isopropylnaphthalene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-isopropylnaphthalene-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-N-isopropylnaphthalene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-isopropylnaphthalene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-N-isopropylnaphthalene-1-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-isopropylnaphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.